4-Aminophenylboronic acid hydrate
Description
The exact mass of the compound 4-Aminophenylboronic acid hydrate is 155.0753733 g/mol and the complexity rating of the compound is 102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Aminophenylboronic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenylboronic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-aminophenyl)boronic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H,8H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZLCPXZGFYIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N)(O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723525 | |
| Record name | (4-Aminophenyl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960355-27-5 | |
| Record name | (4-Aminophenyl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminophenylboronic Acid Hydrate (CAS 123344-02-5)
Abstract
4-Aminophenylboronic acid (4-APBA) and its derivatives are cornerstone reagents in modern organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of the chemical properties, reactivity, and applications of 4-Aminophenylboronic acid hydrate (CAS 123344-02-5). As a bifunctional molecule, possessing both a nucleophilic amino group and an electrophilic boronic acid, it serves as a versatile building block for constructing complex molecular architectures. We will explore its fundamental physicochemical characteristics, delve into its role in pivotal reactions such as the Suzuki-Miyaura cross-coupling, discuss its application in sensor technology and drug discovery, and provide field-proven protocols and handling guidelines to ensure successful and safe implementation in the laboratory.
Core Chemical and Physical Properties
4-Aminophenylboronic acid is most commonly supplied as a hydrate or a hydrochloride salt to improve its stability. The hydrate form, which is the focus of this guide, consists of the 4-APBA molecule associated with one or more water molecules. Understanding its fundamental properties is the first step toward its effective utilization.
| Property | Value | Source(s) |
| CAS Number | 123344-02-5 (for hydrate); 89415-43-0 (for acid) | [1] |
| Molecular Formula | C₆H₁₀BNO₃ | [1] |
| Molecular Weight | 154.96 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 195-200 °C (for hydrochloride salt, often similar) | [3] |
| Solubility | Soluble in many common organic solvents like chloroform, acetone, and ethyl acetate; sparingly soluble in water. | [4] |
| Stability & Storage | Moisture sensitive; stable under recommended storage conditions (cool, dry, inert atmosphere). Should be stored away from acidic substances and oxidizing agents. | [4] |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is critical for verifying the identity and purity of 4-APBA hydrate. The key is to recognize the characteristic signals arising from its unique combination of functional groups.
-
Infrared (IR) Spectroscopy : This technique is excellent for identifying the key functional groups. A typical IR spectrum will exhibit a strong, broad absorption band in the range of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations from both the boronic acid's hydroxyl groups and the water of hydration.[5] The N-H stretching of the primary amine typically appears as two distinct peaks around 3300-3500 cm⁻¹. A strong peak near 1700 cm⁻¹ is generally absent, confirming the lack of a carbonyl group.[5] Aromatic C=C stretching vibrations are observed around 1600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic protons will appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons of the amino group (-NH₂) will present a broad singlet, and the protons of the boronic acid (-B(OH)₂) and hydrate water will also give rise to a broad, exchangeable singlet.
-
¹³C NMR : The spectrum will show four signals for the aromatic carbons, with the carbon attached to the boron atom (C-B) being the most deshielded. The carbon attached to the amino group (C-N) will also have a characteristic chemical shift.
-
Reactivity and Mechanistic Pathways
The synthetic utility of 4-APBA stems from the distinct reactivity of its two functional moieties: the boronic acid and the aromatic amine. This dual functionality allows for sequential or orthogonal chemical modifications.
The Boronic Acid Moiety: A Gateway to Carbon-Carbon Bonds
The boronic acid group is the primary center of reactivity, most notably in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This Nobel Prize-winning reaction is one of the most powerful methods for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[6][7] 4-APBA serves as the organoboron nucleophile, which, after activation with a base, transfers its phenyl group to the palladium center in a key step called transmetalation.[8]
The catalytic cycle involves three primary stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reversible Covalent Interactions with Diols
A defining feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, forming five- or six-membered cyclic boronate esters. This equilibrium is pH-dependent and is the foundational principle for using 4-APBA in sensor technology, especially for glucose detection in diabetes management.[2][3]
Caption: Equilibrium of 4-APBA with a diol to form a cyclic boronate ester.
The Aromatic Amino Group: A Handle for Derivatization
The amino group on the phenyl ring is a versatile functional handle. It can undergo a wide range of classical amine reactions, allowing for the synthesis of a diverse library of compounds from a single starting material. This makes 4-APBA a valuable intermediate in the synthesis of organic light-emitting materials and pharmaceuticals.[4][9]
Core Applications in Research and Development
The unique properties of 4-APBA have cemented its role in several high-impact scientific fields.
-
Drug Development : 4-APBA is a key building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[2][10] It is used to construct multi-target receptor tyrosine kinase (RTK) inhibitors, which are crucial in developing treatments that combat angiogenesis, the process of new blood vessel formation that is critical for tumor growth.[11][12]
-
Sensor Technology : The compound is integral to creating sensors for detecting glucose and other biomolecules.[10] For example, it can be used to modify graphene composite materials to create sensitive sugar sensors.[3]
-
Bioconjugation and Material Science : It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.[2][10] This enhances the functionality of drugs and diagnostic agents. Furthermore, it is applied in the development of advanced materials like "smart" hydrogels used in drug delivery systems, providing controlled release and biocompatibility.[10]
-
Organic Electronics : This chemical is utilized in the fabrication of organic semiconductors, contributing to the advancement of flexible electronics and improving device performance.[4][10]
Experimental Protocol: A Practical Guide to Suzuki-Miyaura Coupling
This protocol provides a reliable, self-validating methodology for a typical Suzuki-Miyaura reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 4-amino-4'-methylbiphenyl from 4-Aminophenylboronic acid hydrate and 4-iodotoluene.
Materials:
-
4-Aminophenylboronic acid hydrate (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq), finely powdered
-
Toluene/Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Aminophenylboronic acid hydrate, 4-iodotoluene, and potassium carbonate.
-
Rationale: K₂CO₃ is the base required to activate the boronic acid into the boronate form for transmetalation.[8] Using a finely powdered base increases the surface area and reaction rate.
-
-
Solvent Addition and Degassing : Add the degassed toluene/water solvent mixture. Bubble nitrogen or argon gas through the solution for 15-20 minutes.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, halting the catalytic cycle. Degassing is a critical, self-validating step for success.
-
-
Catalyst Addition : Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Rationale: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. PPh₃ is a phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.
-
-
Heating and Monitoring : Heat the reaction mixture to 80-90 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Aqueous Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: The workup removes the inorganic salts (like K₂CO₃ and potassium iodide) into the aqueous phase, leaving the organic product in the ethyl acetate.
-
-
Drying and Concentration : Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The brine wash removes residual water. MgSO₄ is a drying agent that removes any dissolved water from the organic solvent.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-4'-methylbiphenyl.
Safe Handling and Storage
Scientific integrity demands rigorous safety protocols. 4-APBA hydrate, while a common lab reagent, requires careful handling.
-
Hazards : The compound is harmful if swallowed and can cause skin and serious eye irritation.[13][14][15] Inhalation of dust may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a chemical fume hood.[16] Wear appropriate PPE, including:
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] It is moisture-sensitive and should be handled under an inert gas (like argon or nitrogen) for long-term storage to prevent degradation. Protodeboronation (hydrolysis of the C-B bond) can occur, especially under non-anhydrous or basic conditions, which underscores the need for proper storage.[18]
Conclusion
4-Aminophenylboronic acid hydrate is a powerful and versatile reagent whose importance in modern chemistry cannot be overstated. Its bifunctional nature, enabling both robust Suzuki-Miyaura cross-coupling and facile derivatization of its amino group, makes it an indispensable tool for medicinal chemists and material scientists. By understanding its chemical properties, reactivity, and the mechanistic principles behind its applications, researchers can confidently and safely leverage this compound to drive innovation in drug discovery, sensor development, and advanced materials.
References
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LookChem. (n.d.). Cas 89415-43-0,4-Aminophenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). (4-Aminophenyl)boronic acid hydrate. Retrieved from [Link]
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SLS. (n.d.). 4-Aminophenylboronic acid hydr | 708887-1G | SIGMA-ALDRICH. Retrieved from [Link]
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ResearchGate. (2025). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. Retrieved from [Link]
- Google Patents. (n.d.). EP1479686A1 - Process for the preparation of aniline boronic acids and derivatives thereof.
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PubChem. (n.d.). (4-Aminophenyl)boronic acid hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester or.... Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
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National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Advances. Retrieved from
- Achilli, S., Ciana, A., & Minetti, A. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 137-139.
- Smith, A. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
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Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
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Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]
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Electronic properties of para-substituted phenylboronic acids
An In-Depth Technical Guide to the Electronic Properties of para-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Para-substituted phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility is profoundly influenced by the electronic nature of the substituent at the para position. This guide provides a comprehensive exploration of the electronic properties of these versatile reagents. We will delve into the fundamental principles governing substituent effects, their quantitative description using the Hammett equation, and the resulting impact on acidity (pKa) and reactivity. This document is intended to serve as a valuable resource for researchers seeking to understand, predict, and manipulate the behavior of para-substituted phenylboronic acids in their applications.
Introduction: The Significance of Electronic Tuning
Phenylboronic acids are organoboron compounds characterized by a phenyl group and two hydroxyl moieties attached to a boron atom.[1] Their chemical behavior is dictated by the electron deficiency of the boron atom, rendering them mild Lewis acids.[1] The ability to modulate the electronic environment of the boronic acid functional group through aromatic substitution is a key feature that underpins their widespread use. In particular, substituents at the para position exert a powerful influence on the reactivity and binding properties of the molecule, making a thorough understanding of these electronic effects paramount for rational design in drug discovery and process optimization in chemical synthesis.[2]
Fundamental Principles of Substituent Electronic Effects
The electronic character of a substituent on an aromatic ring can be dissected into two primary components: inductive and resonance effects.
-
Inductive Effects (σ-bond mediated): This effect is transmitted through the sigma bond framework of the molecule and is a consequence of the electronegativity difference between the substituent and the aromatic ring. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density into the ring.
-
Resonance Effects (π-bond mediated): This effect involves the delocalization of π-electrons between the substituent and the aromatic system. Substituents with lone pairs or π-bonds can donate or withdraw electron density through resonance structures.
These effects are not mutually exclusive and their interplay determines the overall electronic influence of the substituent.
The Hammett Equation: A Quantitative Approach
The Hammett equation provides a powerful tool for quantifying the electronic influence of meta- and para-substituents on the reactivity of benzene derivatives.[3][4] It establishes a linear free-energy relationship, expressed as:
log(K/K₀) = σρ
or for reaction rates:
log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the corresponding constant for the unsubstituted reactant (hydrogen).
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]
-
ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value suggests acceleration by electron-donating groups.[3]
For para-substituted phenylboronic acids, the Hammett equation is an invaluable tool for correlating their electronic properties with their chemical behavior.[6][7]
Caption: The Hammett equation quantitatively links substituent electronic properties to reaction outcomes.
Modulating the Electronic Landscape of Phenylboronic Acids
The para-substituent directly influences the electron density at the boron atom. Electron-withdrawing groups decrease the electron density, making the boron atom more electrophilic (a stronger Lewis acid). Conversely, electron-donating groups increase the electron density, rendering the boron atom less electrophilic (a weaker Lewis acid).
Table 1: Hammett Substituent Constants (σp) for Common para-Substituents
| Substituent | σp Value | Electronic Effect |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.66 | Strongly Electron-Withdrawing |
| -SO₂NH₂ | 0.57 | Electron-Withdrawing |
| -CF₃ | 0.54 | Strongly Electron-Withdrawing |
| -Cl | 0.23 | Electron-Withdrawing |
| -Br | 0.23 | Electron-Withdrawing |
| -F | 0.06 | Weakly Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Electron-Donating |
| -OCH₃ | -0.27 | Strongly Electron-Donating |
| -OH | -0.37 | Strongly Electron-Donating |
| -NH₂ | -0.66 | Strongly Electron-Donating |
Data compiled from authoritative sources.
Impact on Acidity (pKa)
The acidity of a phenylboronic acid is a measure of its ability to accept a hydroxide ion to form a tetrahedral boronate species. This is a Lewis acid-base reaction.[8] The pKa of a boronic acid is the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.
Caption: Equilibrium between the neutral phenylboronic acid and its anionic boronate form.
The electronic nature of the para-substituent has a profound effect on the pKa.[9][10]
-
Electron-Withdrawing Groups (EWGs): EWGs stabilize the negative charge on the boronate anion through inductive and/or resonance effects. This stabilization shifts the equilibrium to the right, favoring the formation of the boronate. Consequently, phenylboronic acids with EWGs are more acidic and have lower pKa values . For instance, the introduction of a nitro group can lower the pKa of phenylboronic acid significantly.[10]
-
Electron-Donating Groups (EDGs): EDGs destabilize the negative charge on the boronate anion. This shifts the equilibrium to the left, favoring the neutral boronic acid. As a result, phenylboronic acids with EDGs are less acidic and have higher pKa values .[6]
Table 2: Experimental pKa Values for Selected para-Substituted Phenylboronic Acids in Aqueous Solution
| Substituent (X) | pKa |
| -NO₂ | 7.10 |
| -CN | 7.80 |
| -Cl | 8.55 |
| -H | 8.80 |
| -CH₃ | 9.00 |
| -OCH₃ | 9.20 |
These are representative values; experimental conditions can influence the exact pKa.[7][10]
Consequences for Reactivity and Applications
The electronic properties of para-substituted phenylboronic acids directly impact their performance in various applications.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[11][12] The electronic nature of the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle. While the exact mechanism can be complex and dependent on reaction conditions, some general trends are observed. Electron-withdrawing groups on the phenylboronic acid can, in some cases, facilitate the transmetalation step.[12][13] However, highly electron-deficient arylboronic acids can also be prone to protodeboronation (loss of the boronic acid group) under the basic reaction conditions, which is a competing and undesirable side reaction.[8][14] Therefore, a balance of electronic properties is often required for optimal reactivity.
Diol Binding and Sensing
Phenylboronic acids are known to reversibly bind with cis-diols to form cyclic boronate esters. This interaction is fundamental to their use in glucose sensors and as protecting groups.[6][15] The binding affinity is pH-dependent and is strongly influenced by the pKa of the boronic acid.[16] Boronic acids with lower pKa values (i.e., those with electron-withdrawing substituents) generally exhibit stronger binding to diols at or near physiological pH.[10] This is because the tetrahedral boronate form is more favorable for esterification with diols.
Experimental Characterization: pKa Determination
The pKa of a para-substituted phenylboronic acid can be reliably determined using several methods, with potentiometric and spectrophotometric titrations being the most common.[7]
Protocol: Spectrophotometric pKa Determination
This method relies on the difference in the UV-Vis absorbance spectra of the neutral boronic acid and its anionic boronate form.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO, methanol)
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
Deionized water
Procedure:
-
Prepare a series of buffered solutions with known pH values.
-
Add a small, constant aliquot of the boronic acid stock solution to each buffered solution in a cuvette to achieve a final concentration suitable for UV-Vis analysis. Ensure the amount of organic solvent from the stock is minimal to not significantly alter the pH.
-
Record the UV-Vis spectrum for each sample across a relevant wavelength range.
-
Identify a wavelength where the absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the phenylboronic acid.
Caption: Workflow for spectrophotometric pKa determination of phenylboronic acids.
Conclusion
The electronic properties of para-substituted phenylboronic acids are a critical determinant of their acidity, reactivity, and binding characteristics. A solid understanding of inductive and resonance effects, quantified by the Hammett equation, allows for the rational selection and design of these reagents for a multitude of applications, from the synthesis of complex pharmaceuticals to the development of sophisticated sensors. By tuning the electronic nature of the para-substituent, researchers can fine-tune the behavior of phenylboronic acids to meet the specific demands of their scientific endeavors.
References
-
A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J. A., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
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Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Lirias. Retrieved March 7, 2026, from [Link]
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Liu, X., & Anslyn, E. V. (2005). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1085(1), 15-22. [Link]
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Wesołowski, M., & Ossowski, T. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713. [Link]
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On the Computational Determination of the pKa of Some Arylboronic Acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Hammett equation. (2024, February 28). In Wikipedia. [Link]
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Jiang, H. M. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. [Link]
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). National Center for Biotechnology Information. [Link]
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Barbosa, A. G. H., Monteiro, J. G. S., Hiller, N., & Martins, D. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Compounds, 5(3), 482-496. [Link]
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Synthesis of some para-functionalized phenylboronic acid derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
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Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). University of Toronto. Retrieved March 7, 2026, from [Link]
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Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Wrona-Piotrowicz, A., & Zakrzewski, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378–2385. [Link]
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Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magne. (n.d.). eScholarship. Retrieved March 7, 2026, from [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
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hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 7, 2026, from [Link]
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Center for Biotechnology Information. [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4074–4093. [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
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Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Biocompatibility and toxicity profile of aminophenylboronic acid derivatives
Title: Engineering Biocompatibility: A Technical Guide to the Toxicity and Cellular Dynamics of Aminophenylboronic Acid (APBA) Derivatives
Executive Summary
As a Senior Application Scientist, I frequently encounter the primary translational bottleneck in nanomedicine: balancing aggressive targeted drug delivery with systemic biocompatibility. Aminophenylboronic acid (APBA) and its derivatives have emerged as a paradigm-shifting solution. By exploiting dynamic covalent bonding, APBA acts as a premier molecular recognition moiety for stimuli-responsive biomaterials[1]. This whitepaper deconstructs the biocompatibility, toxicity profiles, and cellular interactions of APBA derivatives, providing drug development professionals with actionable, self-validating protocols for engineering next-generation delivery systems.
Mechanistic Foundations of APBA Biocompatibility
The fundamental appeal of APBA lies in its pH-dependent, reversible binding mechanics. Under physiological conditions, APBA acts as a Lewis acid, transitioning from a neutral trigonal planar state to an anionic tetrahedral boronate upon interaction with cis-diols[2]. This mechanism is highly specific to biological diols such as glucose (utilized in diabetes management) and sialic acid (SA), which is heavily overexpressed on tumor cell surfaces[3][4].
Because APBA derivatives are structurally similar to endogenous metabolites and lack heavy metals or highly reactive electrophiles, their baseline immunogenicity and cytotoxicity are remarkably low[3]. However, the toxicity profile of an APBA-functionalized system is rarely dictated by the APBA moiety alone; it is a function of the carrier backbone, the degree of substitution, and the local physiological microenvironment.
Caption: APBA-mediated sialic acid targeting pathway for controlled intracellular drug release.
Toxicity Profile: In Vitro and In Vivo Considerations
Targeted Cytotoxicity vs. Systemic Safety In vitro assays consistently demonstrate that APBA conjugation enhances the targeted cytotoxicity of chemotherapeutics while sparing healthy cells. For instance, Artesunate-Amino acid-PBA (AAP) nanoparticles exhibited profound, concentration-dependent apoptosis in CT26 and HCT116 colon cancer cells due to SA-mediated endocytosis, while maintaining high viability in normal NIH/3T3 fibroblasts[5].
Hemocompatibility and Oxidative Stability Unmodified boronic acids can sometimes interact non-specifically with blood glucose, leading to premature drug release or carrier aggregation. To mitigate this, APBA is often conjugated to hydrophilic polymers like PEG, Chitosan, or Silk Fibroin. This shielding enhances oxidative stability against reactive oxygen species (ROS) in the tumor microenvironment and prolongs systemic circulation time without triggering immune responses[3][6].
Quantitative Data Summary: APBA Biocompatibility Metrics
| Carrier System | Target / Application | Biocompatibility / Toxicity Profile | Key Quantitative Metric | Ref |
| APBA-Graphitic Carbon Nitride QDs | Sialic Acid Labeling | High water solubility, low basal toxicity | Size: 3–5 nm; High cell viability | [1] |
| PBA-Silk Fibroin Microneedles | Adrenaline Delivery | High biocompatibility, prevents drug oxidation | Mass loss < 5% | [3] |
| AAP Nanoparticles (ART-Ala-PBA) | Colon Cancer Therapy | High tumor toxicity, low normal cell toxicity | 1.7-fold higher uptake in HCT116 cells | [5] |
| APBA-Magnetic Alginate Microbeads | 5-FU/RES Co-delivery | Reduced toxicity to healthy cells vs. free drug | 65.3% 5-FU release at pH 6.8 | [7] |
| Cellulose-APBA Hydrogels | 3D Cell Culture | Excellent self-healing, bio-safe degradation | 98–99% water content | [8] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (the "causality") to guide researchers in troubleshooting and optimizing their specific APBA applications.
Protocol 1: Synthesis of APBA-Conjugated Polymeric Nanocarriers
Causality: We utilize EDC/NHS chemistry because EDC activates the carboxyl groups on the polymer backbone to form an unstable O-acylisourea intermediate. NHS converts this into a semi-stable amine-reactive ester, preventing rapid hydrolysis in aqueous buffers and ensuring efficient coupling with the primary amine of 3-aminophenylboronic acid[6].
-
Activation: Dissolve the carboxylated polymer (e.g., Hyaluronic Acid) in MES buffer (pH 6.0). Why MES? It lacks primary amines that would compete with the reaction, and pH 6.0 is optimal for EDC stability.
-
Esterification: Add EDC and NHS in a 1:2 molar ratio relative to carboxyl groups. Stir for 30 minutes.
-
Conjugation: Adjust pH to 7.4 using PBS, then add 3-aminophenylboronic acid. Why the pH shift? The primary amine of APBA requires a slightly basic environment to remain deprotonated and highly nucleophilic. React for 12-24 hours at room temperature.
-
Self-Validation Checkpoint (Purification): Perform dialysis (MWCO 3.5 kDa) against distilled water for 48 hours. Causality: Free, unreacted APBA is a small molecule that can freely diffuse into cells, causing off-target toxicity and confounding downstream biological assays[8]. Confirm conjugation success via FTIR (appearance of amide I band at ~1650 cm⁻¹).
Protocol 2: In Vitro Cytotoxicity and Sialic Acid-Targeted Uptake
Causality: To prove that the toxicity profile is driven by specific APBA-SA interactions rather than basal nanoparticle toxicity, we must employ a competitive inhibition model alongside standard viability assays[4][5].
-
Cell Seeding: Seed healthy fibroblasts (e.g., NIH/3T3) and SA-overexpressing cancer cells (e.g., HCT116) in 96-well plates at 1x10⁴ cells/well. Incubate for 24 hours.
-
Validation Control (Competitive Inhibition): Pre-treat half of the cancer cell wells with 10 mM free sialic acid for 2 hours. Why? This saturates the APBA binding sites on the nanocarriers upon their addition, effectively neutralizing the active targeting mechanism.
-
Treatment: Introduce APBA-functionalized nanocarriers across a concentration gradient (0 to 200 µg/mL). Incubate for 24 hours.
-
Viability Assessment: Add 10 µL of CCK-8 reagent per well. Why CCK-8 over MTT? CCK-8 produces a highly water-soluble formazan dye, eliminating the need for toxic solubilization solvents (like DMSO) required in MTT assays, which can artificially dissolve nanocarriers or alter cell viability readings[5][8]. Measure absorbance at 450 nm.
-
Data Interpretation: A successful, biocompatible targeted system will show high viability in NIH/3T3 cells, low viability in untreated HCT116 cells, and a "rescue" of viability in the SA-pretreated HCT116 cells, validating that the toxicity is specifically receptor-mediated.
Caption: Standardized self-validating workflow for assessing APBA nanocarrier biocompatibility.
Future Perspectives in Translation
While the biocompatibility of APBA derivatives is well-established in controlled in vitro environments, the transition to complex in vivo physiological microenvironments remains a hurdle. Future engineering efforts must focus on optimizing the pKa of APBA derivatives (e.g., via electron-withdrawing group substitutions) to ensure that boronate ester formation occurs precisely at the physiological pH of the target tissue, thereby eliminating off-target binding and maximizing therapeutic indices.
References
1.[3] An intelligent silk fibroin-phenylboronic acid microneedle patch for the protection and delivery of adrenaline hydrochloride - SciExplor. URL: [Link] 2.[1] Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC / NIH. URL:[Link] 3. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Publishing. URL:[Link] 4.[5] Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis... - PMC / NIH. URL:[Link] 5.[4] Phenylboronic acid in targeted cancer therapy and diagnosis - Theranostics. URL:[Link] 6.[6] Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. URL:[Link] 7.[7] Chitosan-coated boronic acid modified magnetic alginate microbeads: dual encapsulation and release of 5-fluorouracil and resveratrol - Taylor & Francis. URL: [Link] 8.[8] Cellulose-based self-healing hydrogel through boronic ester bonds with excellent biocompatibility and conductivity - Semantic Scholar. URL: [Link] 9.[2] Boronic-Acid-Modified Nanomaterials for Biomedical Applications - ResearchGate. URL: [Link]
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- 4. Phenylboronic acid in targeted cancer therapy and diagnosis [thno.org]
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Methodological & Application
Surface Functionalization of Gold Nanoparticles with 4-Aminophenylboronic Acid for Advanced Biomedical Applications
An Application Guide:
This document provides a comprehensive guide for the synthesis and subsequent surface functionalization of gold nanoparticles (AuNPs) with 4-aminophenylboronic acid (4-APBA). It is intended for researchers, scientists, and drug development professionals engaged in nanotechnology, biosensor development, and targeted drug delivery. This guide details the underlying chemical principles, provides step-by-step protocols for synthesis and functionalization, and outlines essential characterization techniques to validate the final product.
Introduction: The Synergy of Gold and Boronic Acid
Gold nanoparticles are among the most extensively utilized nanomaterials in biomedical applications due to their unique optical and electronic properties, biocompatibility, and ease of surface modification[1][2]. Their functionalization is key to unlocking their potential, enabling targeted delivery to specific cells or tissues and the development of sophisticated diagnostic tools[3][4].
4-Aminophenylboronic acid (4-APBA) is a bifunctional molecule of significant interest. It possesses two key chemical motifs:
-
An amino group (-NH₂) , which can serve as a ligand to anchor the molecule to the surface of gold nanoparticles.
-
A boronic acid group (-B(OH)₂) , which can form reversible covalent bonds with molecules containing cis-1,2 or -1,3 diol functionalities, such as carbohydrates (e.g., glucose) and glycoproteins[5].
This dual functionality makes 4-APBA-functionalized AuNPs powerful platforms for a variety of applications, including the development of glucose sensors and targeted drug delivery systems for glycosylated receptors on cancer cells[5][6]. This guide provides the foundational protocols to create these versatile nanoconstructs.
Mechanism of Functionalization
The functionalization process involves the displacement of weakly bound citrate ions from the surface of AuNPs by the 4-APBA ligand. The primary interaction is the coordination of the lone pair of electrons from the nitrogen atom of the amino group to the electron-deficient gold atoms on the nanoparticle surface. While the gold-amine bond is not as strong as the gold-thiol bond frequently used in AuNP functionalization, it is sufficient for creating a stable conjugate under controlled conditions. The boronic acid moiety remains oriented away from the surface, available for subsequent interactions.
Caption: Mechanism of 4-APBA functionalization on a citrate-capped AuNP.
Experimental Protocols
This section is divided into two core experimental procedures: the initial synthesis of citrate-stabilized AuNPs and their subsequent functionalization with 4-APBA.
Part I: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
The Turkevich method is a robust and widely used aqueous-phase synthesis that produces monodisperse, spherical AuNPs, typically in the 15-30 nm range[7][8]. It relies on the reduction of a gold salt (HAuCl₄) by sodium citrate, which also acts as a capping agent to provide initial colloidal stability[7].
Materials & Equipment
| Item | Specification |
|---|---|
| Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O) | ACS grade |
| Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) | ACS grade |
| Deionized (DI) Water | 18.2 MΩ·cm |
| Round-bottom flask | 250 mL |
| Condenser | Allihn or Graham type |
| Heating mantle with magnetic stirring |
| Glassware | Cleaned with aqua regia (handle with extreme care) and rinsed thoroughly with DI water |
Protocol:
-
Preparation: Add 100 mL of DI water to a 250 mL round-bottom flask containing a magnetic stir bar.
-
Gold Salt Addition: Add 1.0 mL of a 25 mM HAuCl₄ solution to the flask. The solution should be a pale yellow.
-
Heating: Place the flask in a heating mantle and bring the solution to a vigorous boil under constant stirring. Attach a condenser to prevent evaporation.
-
Citrate Addition: While the solution is boiling, rapidly inject 2.0 mL of a 1% (w/v) trisodium citrate solution.
-
Reaction: Observe the color change. The solution will transition from yellow to colorless, then to gray, blue, and finally to a deep ruby red within minutes[8][9]. This final color indicates the formation of AuNPs.
-
Completion: Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Cooling: Remove the flask from the heating mantle and allow it to cool to room temperature with continued stirring.
-
Storage: Store the resulting AuNP colloid in a clean glass container at 4°C. The nanoparticles are typically stable for several months[10].
Part II: Surface Functionalization with 4-Aminophenylboronic Acid
This protocol describes the ligand exchange process to replace the citrate cap with 4-APBA. The stability of the functionalized nanoparticles is sensitive to pH and ionic strength, so careful control is necessary[11].
Materials & Equipment
| Item | Specification |
|---|---|
| Citrate-stabilized AuNP colloid | As prepared in Part I |
| 4-Aminophenylboronic acid (4-APBA) | ≥98% purity |
| Sodium Hydroxide (NaOH) | 0.1 M solution for pH adjustment |
| Hydrochloric Acid (HCl) | 0.1 M solution for pH adjustment |
| DI Water | 18.2 MΩ·cm |
| Centrifuge | Capable of >10,000 x g |
| pH meter | Calibrated |
Protocol:
-
Prepare 4-APBA Solution: Dissolve 4-APBA in DI water to a final concentration of 10 mM. Gentle warming may be required to fully dissolve the powder. Adjust the pH of this solution to ~8.5 with 0.1 M NaOH. The boronic acid group is more reactive and stable at slightly basic pH.
-
pH Adjustment of AuNPs: Take 10 mL of the citrate-stabilized AuNP colloid and, while stirring gently, adjust its pH to ~8.5 using 0.1 M NaOH. Monitor the pH carefully.
-
Functionalization Reaction: To the pH-adjusted AuNP colloid, add the 10 mM 4-APBA solution dropwise under vigorous stirring. A typical starting point is a 1:1000 molar ratio of AuNPs to 4-APBA molecules.
-
Incubation: Allow the mixture to react for 12-24 hours at room temperature with continuous, gentle stirring, protected from light.
-
Purification (Removal of Excess Ligand):
-
Transfer the solution to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm particles). The exact parameters will depend on nanoparticle size.
-
Carefully decant the supernatant, which contains unbound 4-APBA and displaced citrate.
-
Resuspend the soft pellet in DI water (pH adjusted to 8.5) by gentle vortexing or sonication.
-
-
Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess reagents.
-
Final Product: After the final wash, resuspend the 4-APBA functionalized AuNPs in a desired buffer (e.g., a low molarity phosphate buffer at pH 7.4 for biological applications) or DI water for storage at 4°C.
Characterization: Validating Functionalization
Successful functionalization must be confirmed empirically. The following techniques provide a self-validating system to confirm the presence of 4-APBA on the AuNP surface and assess the quality of the conjugate.
Caption: A streamlined workflow for synthesis and validation.
Expected Results:
| Technique | Parameter | Unfunctionalized AuNPs | 4-APBA Functionalized AuNPs | Rationale for Change |
|---|---|---|---|---|
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~520 nm (for |
A slight red-shift of 2-5 nm | The binding of 4-APBA changes the local refractive index at the nanoparticle surface. A significant shift or peak broadening indicates aggregation[11]. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase of 2-10 nm | The addition of the 4-APBA layer increases the overall particle size. | |
| Zeta Potential | Surface Charge | Highly negative ( -30 to -50 mV)[7] | Less negative ( -15 to -25 mV) | The negatively charged citrate is replaced by the less-charged 4-APBA molecule, reducing the overall negative surface charge[11]. |
| FTIR Spectroscopy | Vibrational Bands | Primarily shows citrate peaks | New peaks corresponding to B-O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) from 4-APBA[5]. | Confirms the covalent presence of the functional ligand on the nanoparticle surface. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No ruby red color during synthesis (remains gray/blue) | Incomplete reduction; incorrect reagent concentration; contaminated glassware. | Ensure vigorous boiling before citrate addition. Verify reagent calculations. Use meticulously cleaned glassware (aqua regia wash recommended). |
| Significant color change (to purple/blue) during functionalization | Nanoparticle aggregation due to pH shock or high ionic strength. | Adjust the pH of both the AuNP and 4-APBA solutions slowly and separately before mixing. Use low molarity buffers/solutions. |
| Low yield after centrifugation | Centrifugation speed/time is too low for the particle size. | Increase the centrifugation speed or duration. Refer to literature for parameters specific to your nanoparticle size. |
| UV-Vis peak is very broad or has a second peak >600 nm | Significant and irreversible aggregation. | The functionalization conditions were too harsh. Reduce ligand concentration, ensure gradual pH changes, and check the ionic strength of all solutions[11]. |
References
-
Aggregation of Gold Nanoparticles Caused in Two Different Ways Involved in 4-Mercaptophenylboronic Acidand Hydrogen Peroxide - MDPI. (2019). Available at: [Link]
-
4-Aminophenyl boronic acid modified gold platforms for influenza diagnosis - PubMed. (2013). Available at: [Link]
-
Facile synthesis of 4-mercaptophenylboronic acid functionalized gold nanoparticles for selective enrichment of glycopeptides - PubMed. (2009). Available at: [Link]
-
Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC. (n.d.). Available at: [Link]
-
Functionalized gold nanoparticles for drug delivery applications - ResearchGate. (n.d.). Available at: [Link]
-
Effect of Reaction Time and Stability Properties of Gold Nanoparticles Synthesized by p-Aminobenzoic Acid and p-Aminosalicyl - Semantic Scholar. (n.d.). Available at: [Link]
-
Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - Aisberg. (2021). Available at: [Link]
-
Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugatio. (2021). Available at: [Link]
-
Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications. (2017). Available at: [Link]
-
Synthesis of Gold Nanoparticles and Their Applications in Drug Delivery - ResearchGate. (n.d.). Available at: [Link]
-
Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC. (n.d.). Available at: [Link]
-
Spectrophotometric analysis of stability of gold nanoparticles during catalytic reduction of 4-nitrophenol - TÜBİTAK Academic Journals. (2021). Available at: [Link]
-
One-step synthesis of boronic acid functionalized gold nanoclusters for photoluminescence sensing of dopamine - PubMed. (2017). Available at: [Link]
-
A Review on the Synthesis and Functionalization of Gold Nanoparticles | IJN. (2020). Available at: [Link]
-
Stability of Gold Nanoparticles Functionalized with Aminoacids - ResearchGate. (n.d.). Available at: [Link]
-
Evaluation of the in vivo behavior of antibacterial gold nanoparticles for potential biomedical applications - Journal of Materials Chemistry B (RSC Publishing). (n.d.). Available at: [Link]
-
Gold nanoparticles: synthesis, characterization, and bioconjugation - CORA. (n.d.). Available at: [Link]
-
Aggregation of Gold Nanoparticles Caused in Two Different Ways Involved in 4-Mercaptophenylboronic Acidand Hydrogen Peroxide - PubMed. (2019). Available at: [Link]
-
Observing reduction of 4-nitrobenzenthiol on gold nanoparticles in situ using surface-enhanced Raman spectroscopy - RSC Publishing. (n.d.). Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 4-mercaptophenylboronic acid functionalized gold nanoparticles for selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminophenyl boronic acid modified gold platforms for influenza diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Fabricating Sialic Acid Sensors with 4-Aminophenylboronic Acid Self-Assembled Monolayers
Executive Summary
The precise quantification of sialic acid (N-acetylneuraminic acid, Neu5Ac) is critical in modern diagnostics, as its aberrant expression on cell surfaces and in biofluids is a highly reliable biomarker for physiological disorders, tumor progression, and viral infections (such as influenza) . This application note details the fabrication of a label-free electrochemical sensor utilizing a 4-aminophenylboronic acid (4-APBA) self-assembled monolayer (SAM) on a gold electrode. By leveraging the reversible, pH-dependent covalent interaction between boronic acids and cis-diols, this protocol provides a highly specific, self-validating framework for sialic acid detection.
Mechanistic Principles & Experimental Causality
The core of this sensor relies on the specific recognition between the boronic acid moiety of 4-APBA and the glycerol side-chain diols (C7, C8, C9) of sialic acid.
The Causality of the Sensor Architecture:
-
Substrate (Gold): Gold provides an optimal, chemically inert surface that readily forms highly ordered, stable monolayers via thiol chemisorption.
-
The Insulating Barrier (11-MUA): 11-Mercaptoundecanoic acid (11-MUA) is selected over shorter thiols because its long alkane chain (C11) forms a dense, hydrophobic barrier. This completely blocks background electron transfer from the bare gold, maximizing the signal-to-noise ratio.
-
The Recognition Element (4-APBA): 4-APBA serves a dual purpose. Its amine group allows for stable zero-length covalent conjugation to the 11-MUA carboxyl groups via EDC/NHS coupling . Its boronic acid group acts as the receptor.
-
Signal Transduction via pKa Shift: Unbound 4-APBA has a pKa of ~8.8 and remains predominantly neutral at physiological pH. Upon binding to the diols of sialic acid, the pKa of the resulting cyclic boronate ester shifts downward to ~7.5 . At a working pH of 7.4–8.0, the surface becomes heavily populated with negatively charged boronate anions. This generates an electrostatic shield that repels anionic redox probes like[Fe(CN)₆]³⁻/⁴⁻, resulting in a measurable increase in charge transfer resistance (Rct) [[1]]([Link]).
Mechanistic pathway of sialic acid binding to 4-APBA and subsequent signal transduction.
Sensor Fabrication Workflow
Workflow for fabricating 4-APBA SAMs and detecting sialic acid on gold electrodes.
Step-by-Step Protocol & Self-Validation System
Phase 1: Electrode Preparation
-
Piranha Cleaning: Immerse the bare gold electrode in freshly prepared Piranha solution (3:1 v/v concentrated H₂SO₄ to 30% H₂O₂) for 10 minutes to remove organic contaminants. (Caution: Piranha is highly reactive. Handle with extreme care).
-
Rinsing: Rinse extensively with ultrapure water (18.2 MΩ·cm) and dry under a stream of N₂.
-
Electrochemical Polishing: Cycle the electrode in 0.5 M H₂SO₄ from 0.0 V to +1.5 V (vs. Ag/AgCl) at 100 mV/s until stable gold oxidation/reduction peaks are observed.
-
Self-Validation Check 1: Perform Cyclic Voltammetry (CV) in 5 mM [Fe(CN)₆]³⁻/⁴⁻ containing 0.1 M KCl. A reversible redox couple with a peak-to-peak separation (ΔEp) of ~60-70 mV confirms a clean, highly conductive surface.
Phase 2: 11-MUA SAM Formation
-
Incubation: Immerse the cleaned gold electrode in a 10 mM solution of 11-mercaptoundecanoic acid (11-MUA) in absolute ethanol for 12–18 hours at room temperature in the dark.
-
Washing: Remove the electrode and rinse sequentially with ethanol and ultrapure water to remove physically adsorbed, unbound thiols. Dry with N₂.
-
Self-Validation Check 2: Repeat the CV in the [Fe(CN)₆]³⁻/⁴⁻ probe. The redox peaks must be completely suppressed (a flat capacitive line), confirming the formation of a dense, pinhole-free insulating monolayer.
Phase 3: Surface Activation & 4-APBA Conjugation
-
EDC/NHS Activation: Incubate the SAM-modified electrode in an aqueous solution containing 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 40 minutes. This converts the terminal carboxyl groups to reactive NHS-esters.
-
4-APBA Coupling: Immediately transfer the activated electrode into a 10 mM solution of 4-aminophenylboronic acid hydrochloride dissolved in 0.1 M PBS (pH 7.4) . Incubate for 2 hours at room temperature to form stable amide bonds.
-
Quenching: Rinse the electrode with PBS to remove unreacted 4-APBA.
-
Self-Validation Check 3: Perform Electrochemical Impedance Spectroscopy (EIS). The charge transfer resistance (Rct) will decrease slightly compared to the highly resistive 11-MUA state due to the introduction of the phenyl ring, but will remain significantly higher than the bare gold.
Phase 4: Sialic Acid Detection
-
Target Incubation: Drop-cast 20 μL of the sample containing sialic acid (Neu5Ac) prepared in 0.1 M PBS (pH 7.4–8.0) onto the functionalized electrode. Incubate for 30 minutes.
-
Measurement: Rinse lightly with PBS. Record the EIS spectra in 5 mM [Fe(CN)₆]³⁻/⁴⁻ (0.1 M KCl).
-
Data Extraction: Fit the Nyquist plot to a modified Randles equivalent circuit. Calculate the change in Rct (ΔRct), which is directly proportional to the logarithmic concentration of sialic acid bound to the surface.
Quantitative Data & Performance Metrics
| Parameter | Value / Specification | Mechanistic Rationale |
| Analyte | N-Acetylneuraminic acid (Neu5Ac) | The most abundant sialic acid variant in human biofluids and cell membranes. |
| Recognition Element | 4-Aminophenylboronic acid (4-APBA) | Forms highly specific, reversible cyclic esters with cis-diols. |
| SAM Linker | 11-Mercaptoundecanoic acid (11-MUA) | Long alkane chain (C11) ensures a pinhole-free, insulating barrier to block background noise. |
| Optimal Assay pH | 7.4 – 8.0 | Balances physiological relevance with the pKa shift of the boronate complex (from ~8.8 to ~7.5). |
| Redox Probe | 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ | Anionic probe is electrostatically repelled by the anionic boronate ester formed upon binding. |
| Typical Linear Range | 0.5 mM – 15.0 mM | Covers clinically relevant concentrations in serum and cell culture media. |
| Limit of Detection (LOD) | ~0.1 mM | Sufficient for distinguishing healthy baseline levels from pathological sialic acid overexpression. |
References
-
Explorations in a galaxy of sialic acids: a review of sensing horizons, motivated by emerging biomedical and nutritional relevance. Sensors & Diagnostics (RSC Publishing).[Link]
-
Electrochemical Sensing using Boronic acids. ResearchGate.[Link]
-
Phenylboronic Acid Monolayer-Modified Electrodes Sensitive to Sugars. ResearchGate.[Link]
Sources
Preparation of boronate affinity chromatography columns for glycoprotein isolation
An In-Depth Guide to the Preparation and Application of Boronate Affinity Chromatography for Glycoprotein Isolation
Introduction: The Principles and Power of Boronate Affinity Chromatography
Boronate affinity chromatography is a powerful pseudobioaffinity chromatography technique for the selective isolation and purification of glycoproteins. This method leverages the unique interaction between boronic acid and cis-diol groups present in the carbohydrate moieties of glycoproteins. Under alkaline conditions (typically pH > 8), the boronate group exists in a tetrahedral, anionic state that can reversibly form cyclic esters with the 1,2- or 1,3-cis-diols of sugars like mannose, galactose, and sialic acid, which are common components of glycoprotein glycans. This specific, covalent interaction allows for the efficient capture of glycoproteins from complex biological samples, while non-glycosylated proteins pass through the column unretained. The bound glycoproteins can then be selectively eluted by lowering the pH or by introducing a competing diol-containing molecule.
This guide provides a comprehensive overview of the principles, practical steps, and critical considerations for preparing and utilizing boronate affinity chromatography columns for successful glycoprotein isolation.
Part 1: Preparing the Boronate Affinity Chromatography Column
The foundation of a successful glycoprotein separation lies in the proper preparation and equilibration of the boronate affinity column. This section details the necessary materials and step-by-step protocols.
Materials and Reagents
Table 1: Essential Reagents and Equipment
| Reagent/Equipment | Specifications | Purpose |
| Chromatography Matrix | Agarose or other hydrophilic support with an appropriate linker | Solid support for ligand immobilization. |
| Boronate Ligand | m-Aminophenylboronic acid (m-APBA) or 3-Aminophenylboronic acid (3-APBA) | The functional group for binding cis-diols. |
| Activation Reagent | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) | For activating the matrix for ligand coupling. |
| Binding/Wash Buffer | 50 mM HEPES, 150 mM NaCl, pH 8.5 | Maintains alkaline conditions for boronate-diol interaction. |
| Elution Buffer | 0.1 M Glycine-HCl, pH 3.0 or Binding Buffer with 200 mM Sorbitol | Disrupts the boronate-diol interaction for glycoprotein release. |
| Regeneration Solution | 0.1 M HCl followed by 0.1 M NaOH | For cleaning and regenerating the column. |
| Chromatography Column | Appropriate size for the intended sample volume. | Housing for the chromatography matrix. |
| Peristaltic Pump | For maintaining a consistent flow rate. | Controls the speed of buffer and sample application. |
| pH Meter | Calibrated and accurate. | For precise buffer preparation. |
Workflow for Column Preparation
The following diagram illustrates the overall workflow for preparing a boronate affinity chromatography column from an unfunctionalized matrix.
Caption: Workflow for boronate affinity column preparation.
Step-by-Step Protocol for Column Preparation
This protocol assumes the use of a pre-activated matrix for simplicity. For coupling the boronate ligand to an unactivated matrix, refer to established protocols utilizing activating agents like EDC and NHS.
-
Matrix Swelling and Washing:
-
Accurately weigh the desired amount of dry boronate affinity matrix (e.g., m-aminophenylboronic acid-agarose).
-
Suspend the matrix in an excess of deionized water and allow it to swell completely according to the manufacturer's instructions (typically 30-60 minutes).
-
Wash the swollen matrix extensively with deionized water to remove any preservatives or fines. This can be done on a sintered glass funnel.
-
-
Column Packing:
-
Degas the washed matrix slurry under a vacuum to prevent air bubbles from being trapped in the column bed.
-
Pour the slurry into the chromatography column in a single, continuous motion.
-
Allow the matrix to settle, and then start the flow of deionized water through the column at a rate slightly higher than the intended operational flow rate to ensure a uniformly packed bed.
-
-
Column Equilibration:
-
Once the column is packed, equilibrate the matrix by washing with at least 5-10 column volumes (CV) of the Binding/Wash Buffer (pH 8.5) .
-
Monitor the pH of the column effluent until it is equal to the pH of the Binding/Wash Buffer. This ensures the boronate groups are in the correct ionization state for binding.
-
Part 2: Glycoprotein Isolation Protocol
With a properly prepared and equilibrated column, you can proceed with the isolation of glycoproteins from your sample.
Sample Preparation
-
The sample containing the target glycoproteins should be in a buffer compatible with the Binding/Wash Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Centrifuge or filter the sample (0.22 or 0.45 µm) to remove any particulate matter that could clog the column.
Glycoprotein Binding and Elution Workflow
Caption: Workflow for glycoprotein isolation.
Step-by-Step Isolation Protocol
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column at a low flow rate to ensure sufficient residence time for the binding interaction to occur. The optimal flow rate will depend on the column dimensions and the affinity of the interaction.
-
-
Washing:
-
After the entire sample has been loaded, wash the column with 5-10 CV of Binding/Wash Buffer (pH 8.5) to remove any non-specifically bound proteins.
-
Monitor the UV absorbance (at 280 nm) of the effluent. The absorbance should return to baseline before proceeding to the elution step.
-
-
Elution:
-
Method A: pH Shift: Elute the bound glycoproteins by applying the Elution Buffer (0.1 M Glycine-HCl, pH 3.0) to the column. The acidic pH protonates the boronate group, disrupting the cyclic ester linkage and releasing the glycoprotein.
-
Method B: Competitive Elution: Alternatively, elute by applying a buffer containing a high concentration of a competing diol, such as 200 mM Sorbitol in Binding Buffer . The sorbitol will displace the bound glycoproteins from the boronate matrix. This method is gentler and can be advantageous for pH-sensitive proteins.
-
-
Fraction Collection:
-
Collect the eluted fractions and monitor the protein content using UV absorbance at 280 nm.
-
Pool the fractions containing the purified glycoproteins.
-
-
Column Regeneration:
-
To regenerate the column for future use, wash with 3-5 CV of 0.1 M HCl , followed by 3-5 CV of 0.1 M NaOH , and finally with an excess of deionized water.
-
For long-term storage, the column should be stored in a solution containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.
-
Part 3: Mechanistic Insights and Troubleshooting
The Chemistry of Interaction
The interaction between boronic acid and a cis-diol is a pH-dependent equilibrium.
Caption: pH-dependent boronate-diol interaction.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Glycoprotein Yield | - Incomplete binding (pH of sample/buffer is too low).- Elution is incomplete. | - Ensure the pH of the binding buffer and sample is ≥ 8.5.- Use a stronger elution buffer (lower pH or higher sorbitol concentration). |
| High Non-specific Binding | - Insufficient washing.- Hydrophobic interactions with the matrix. | - Increase the wash volume (to 10-15 CV).- Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Poor Column Flow Rate | - Clogged column frit.- Matrix has been compressed. | - Filter the sample before loading.- Repack the column at a lower pressure. |
| Protein Precipitation during Elution | - The low pH of the elution buffer causes protein aggregation. | - Use the competitive elution method with sorbitol.- Neutralize the eluted fractions immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0). |
References
-
Hage, D. S. (1999). Affinity Chromatography: A Review of Clinical Applications. Clinical Chemistry, 45(5), 593–615. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Poisoning by Amine Groups in Suzuki Coupling
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges when working with amine-containing substrates. The presence of amine functionalities, particularly on heteroaromatic systems like pyridines, can lead to significant catalyst poisoning, resulting in low yields or complete reaction failure. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and field-proven protocols to help you navigate these complexities and achieve successful coupling outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when troubleshooting Suzuki couplings with amine-containing molecules.
Q1: My Suzuki reaction with an amino-substituted aryl halide is failing. What are the most likely reasons?
Several factors can contribute to the failure of Suzuki reactions with these substrates. The primary culprits are often related to:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the amine group, as well as on nitrogen-containing heterocycles (like pyridine), can coordinate strongly to the palladium catalyst. This coordination can form stable, inactive complexes, effectively removing the catalyst from the catalytic cycle.[1][2]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature are all critical and highly interdependent.[3] An unsuitable combination can fail to promote the necessary steps of the catalytic cycle or lead to unwanted side reactions.
-
Poor Reagent Quality: Degradation of the boronic acid/ester, impurities in the starting materials, or a compromised palladium catalyst can all lead to low or no yield.[1][4] For instance, elemental sulfur is a known potent poison for palladium catalysts.[2][5]
-
Oxygen Contamination: Palladium(0), the active catalytic species, is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to oxidation of the catalyst and associated phosphine ligands, rendering them inactive.[1][3]
Q2: I suspect catalyst poisoning by the amine group. What are the primary strategies to overcome this?
Catalyst poisoning is a significant challenge, especially with substrates like aminopyridines.[1][3] Here are the main strategies to mitigate this issue:
-
Protect the Amino Group: Temporarily converting the amine to a less coordinating functional group, such as an acetamide, is a common and effective strategy.[1] This reduces its ability to bind to the palladium center. The protecting group can be removed after the coupling reaction is complete.[1]
-
Use Specialized Ligands: Employing bulky, electron-rich phosphine ligands is crucial. Ligands from the Buchwald family, such as XPhos and SPhos, have demonstrated high efficacy in couplings involving nitrogen-containing heterocycles.[1][6][7][8] These ligands promote the desired catalytic cycle and minimize inhibition by the amine group.[1]
-
Optimize the Catalyst System and Conditions: Careful selection of the palladium source (precatalyst), base, and solvent system can significantly impact the reaction outcome. Screening different combinations is often necessary.
Q3: What is the role of the base in the Suzuki coupling, and why is its choice so critical for amine-containing substrates?
The base plays multiple crucial roles in the Suzuki-Miyaura reaction.[7][9] It is not merely a proton scavenger. Its primary functions include:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[9][10][11] This "ate" complex is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[7][9][10]
-
Facilitating the Catalytic Cycle: The base also participates in the regeneration of the active catalyst and can influence the rate of reductive elimination.[7]
For amine-containing substrates, the basicity of the amine itself can compete with the intended inorganic base. If the substrate amine is strongly basic, it can interfere with the catalytic cycle. Therefore, selecting an appropriate inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) with the right strength and solubility in the chosen solvent system is vital for success.[3][7]
II. Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of amine-containing substrates.
Issue 1: Low to No Product Formation
Potential Causes & Step-by-Step Solutions:
-
Catalyst Poisoning by the Amine Group: This is the most common issue. The nitrogen's lone pair directly inhibits the palladium catalyst.
-
Solution A: N-Protection Strategy.
-
Solution B: Judicious Ligand Selection.
-
Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald-type ligands). These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the amine substrate while promoting the crucial oxidative addition and reductive elimination steps.[1][6][8]
-
Screen a panel of ligands to find the optimal one for your specific substrate combination.
-
-
-
Suboptimal Catalyst System or Reaction Conditions: The chosen catalyst, ligand, base, or solvent may not be suitable for the specific substrates.
-
Solution: Systematic Optimization.
-
Catalyst/Ligand: If using a simple catalyst like Pd(PPh₃)₄, switch to a more robust system, such as a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a specialized ligand like SPhos or XPhos.[1] Using pre-formed catalysts can also improve reproducibility.[12]
-
Base: The choice of base is critical. If a weaker base like Na₂CO₃ fails, try stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[3] The effectiveness of a base is often solvent-dependent.[3]
-
Solvent: Aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[1][7] The water can help dissolve the inorganic base and facilitate the formation of the active borate species.[10]
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[3] If the reaction is sluggish, cautiously increasing the temperature may help. However, excessive heat can lead to catalyst decomposition.[3]
-
-
-
Poor Reagent Quality or Reaction Setup:
-
Solution: Verify and Refine Your Setup.
-
Degassing: Oxygen can deactivate the Pd(0) catalyst.[3] Ensure solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3]
-
Reagent Purity: Use fresh, high-purity reagents. Boronic acids can degrade over time, and catalyst sources can lose activity.[3] Ensure solvents are anhydrous if the protocol specifies.[3]
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and resolving failed Suzuki reactions with amine-containing substrates.
Issue 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)
Potential Causes & Step-by-Step Solutions:
-
Dehalogenation (Protodeboronation): The aryl halide is reduced to the corresponding arene, and the boronic acid is replaced by a proton.
-
Cause: This can be caused by certain bases or solvents acting as hydride sources, or by catalyst degradation.[3]
-
Solution:
-
Change the Base/Solvent: If using amine bases or alcohol solvents, switch to a non-hydride-donating base like K₃PO₄ or K₂CO₃ in an aprotic solvent like dioxane or toluene.[3]
-
Slow-Release Strategy: For particularly unstable boronic acids, consider converting them to a more stable form, like an MIDA boronate, which slowly releases the boronic acid into the reaction mixture, minimizing its concentration and thus its rate of decomposition.[13][14]
-
-
-
Homocoupling: Two molecules of the boronic acid couple together.
III. Data & Protocols
Table 1: Recommended Ligands and Bases for Challenging Amine-Containing Substrates
| Substrate Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Key Considerations |
| Aminopyridines | XPhos, SPhos[1] | K₃PO₄, K₂CO₃[1][12] | 1,4-Dioxane/H₂O, DME[1][12] | Highly prone to catalyst inhibition. Bulky, electron-rich ligands are essential.[1][15] |
| Anilines (Electron-rich) | RuPhos, BrettPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | The aniline nitrogen is less basic than pyridine but can still poison the catalyst. |
| Anilines (Electron-poor) | XPhos, JohnPhos | K₂CO₃, NaOtBu | THF, Toluene | Oxidative addition is often slower; more electron-rich ligands can help.[14] |
| N-Heterocycles (e.g., Indazoles) | BrettPhos[16] | LiHMDS, K₂CO₃ | 1,4-Dioxane | These substrates can be challenging; specific ligand/base combinations are often required.[16] |
This table provides general starting points. Optimization is almost always necessary for novel substrates.
Protocol 1: General Procedure for Suzuki Coupling of an Aminopyridine Halide
This protocol utilizes a modern Buchwald-type ligand and precatalyst system, which is often effective for challenging amine-containing substrates without requiring N-protection.
Materials:
-
Amino-substituted Pyridine Halide (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1–3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the amino-pyridine halide, arylboronic acid, palladium precatalyst, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[1][12]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Acetylation Protection Strategy
Use this protocol when direct coupling fails due to severe catalyst poisoning.
Part A: Protection of the Amino Group
-
Dissolve the amino-pyridine halide (1.0 equiv) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base such as triethylamine or pyridine (1.1 equiv).
-
Cool the mixture to 0 °C and slowly add acetic anhydride (1.05 equiv).[1]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous work-up to isolate the N-acetylated product, which can then be purified or used directly in the next step.[1]
Part B: Suzuki Coupling and Deprotection
-
Use the N-acetylated substrate from Part A in the Suzuki coupling reaction, following Protocol 1 . The reaction conditions may be milder.
-
After purification of the coupled product, remove the N-acetyl group via acidic or basic hydrolysis (e.g., refluxing with aqueous HCl or NaOH) to yield the final desired product.[1]
Mechanism Visualization: Catalyst Poisoning and Mitigation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald Phosphine Ligands [merckmillipore.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. entegris.com [entegris.com]
Validation & Comparative
1H NMR Interpretation of 4-Aminophenylboronic Acid Hydrate in DMSO-d6: A Comparative Quality Control Guide
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter is the accurate structural verification of boronic acids. 4-Aminophenylboronic acid (4-APBA) hydrate is a highly versatile building block widely utilized in Suzuki-Miyaura cross-coupling reactions, sensor design, and the synthesis of complex bioconjugates. However, boronic acids are notoriously difficult to characterize due to their inherent tendency to reversibly dehydrate into cyclic boroxine trimers.
This guide provides an objective, data-driven comparison of high-purity 4-APBA hydrate against degraded (anhydrous/boroxine) alternatives, utilizing 1H NMR spectroscopy in DMSO-d6. By understanding the causality behind solvent interactions and spectral shifts, researchers can establish a self-validating quality control workflow.
Mechanistic Grounding: The Solvent-Driven Equilibrium
The structural integrity of boronic acids is highly dependent on their microenvironment. In non-polar or weakly coordinating solvents like CDCl3, 4-APBA readily undergoes spontaneous dehydration to form a boroxine anhydride. This trimerization results in complex, broadened NMR spectra that mask the true purity of the starting material.
To obtain a self-validating, reproducible spectrum, DMSO-d6 is the absolute solvent of choice. DMSO acts as a strong Lewis base and hydrogen-bond acceptor. It coordinates directly with the empty p-orbital of the boron atom, effectively breaking down boroxine oligomers and driving the overarching equilibrium entirely toward the monomeric boronic acid . Furthermore, analyzing the hydrate form in DMSO-d6 allows for the quantification of the hydration water, which is critical for accurate stoichiometric calculations in downstream synthetic workflows.
Fig 1: Solvent-driven equilibrium between 4-APBA monomer and boroxine trimer.
Comparative Data Analysis: High-Purity Hydrate vs. Degraded Alternative
When evaluating the quality of 4-APBA, the 1H NMR spectrum serves as a definitive fingerprint. A high-quality hydrate will display sharp, distinct monomeric signals. In contrast, a degraded or improperly stored sample (where dehydration has occurred) will show peak broadening, shifted aromatic signals, and the absence of the crucial -B(OH)₂ protons.
Table 1: 1H NMR Spectral Comparison (400 MHz, DMSO-d6, 298 K)
| Proton Assignment | High-Purity 4-APBA Hydrate (δ ppm) | Degraded/Boroxine Sample (δ ppm) | Signal Multiplicity & Integration | Causality / Mechanistic Notes |
| -B(OH)₂ | 7.82 | Absent | Singlet, 2H | The defining marker of the monomer. Disappears entirely upon cyclic anhydride (boroxine) formation . |
| Aromatic H (ortho to B) | 7.55 | ~7.70 (Shifted) | Doublet, 2H | Deshielded by the empty p-orbital of boron. Shifts further downfield upon trimerization due to increased electron deficiency at the boron center. |
| Aromatic H (ortho to NH₂) | 6.52 | ~6.60 (Shifted) | Doublet, 2H | Strongly shielded by the electron-donating amine group. Less affected by boron coordination but still exhibits minor downfield shifting during degradation . |
| -NH₂ | 5.15 | ~5.30 (Broadened) | Broad Singlet, 2H | Hydrogen bonding dynamics change significantly in the absence of the boronic acid hydroxyls. |
| Hydrate H₂O | ~3.33 | Absent or Trace | Broad Singlet | Confirms the hydrate stoichiometry. In DMSO-d6, this peak often overlaps with ambient moisture but is quantitatively higher in true hydrates. |
Standardized Experimental Protocol
To ensure a self-validating system where the analytical environment actively standardizes the analyte's chemical state, adhere strictly to the following workflow. This protocol eliminates false positives for impurities by ensuring complete monomerization prior to acquisition.
-
Sample Preparation : Accurately weigh 15.0 mg of 4-aminophenylboronic acid hydrate into a clean, dry glass vial. Do not heat the sample to dry it, as this artificially induces boroxine formation.
-
Solvent Addition : Add 0.6 mL of high-purity, anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference.
-
Causality: The massive molar excess of DMSO is required to fully saturate the boron p-orbitals via Lewis acid-base interactions, shifting the thermodynamic equilibrium forcefully away from the boroxine trimer.
-
-
Equilibration (Critical Step) : Vortex the solution gently for 30 seconds, transfer the homogeneous solution to a 5 mm NMR tube, and allow it to sit at room temperature (298 K) for exactly 15 minutes.
-
Causality: The solvent-mediated hydrolysis of any trace boroxines back to the boronic acid monomer is a time-dependent dynamic process. Immediate acquisition may capture transient oligomeric states, leading to artificially broadened baselines and inaccurate integration.
-
-
Acquisition Parameters : Acquire the 1H NMR spectrum at 400 MHz using a standard single-pulse sequence. Use 16 to 32 scans, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of at least 2.0 seconds.
-
Causality: A sufficient relaxation delay ensures complete longitudinal relaxation (T1) of the exchangeable -OH and -NH₂ protons, guaranteeing accurate quantitative integration for stoichiometric verification.
-
References
-
The Boroxine–Boronic Acid Equilibrium Source: Journal of the American Chemical Society URL:[Link]
-
Electronic Supplementary Information for - A novel aggregation–induced enhanced emission aromatic molecule Source: The Royal Society of Chemistry URL: [Link]
-
Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR Source: Oreate AI Blog URL:[Link]
A Comparative Guide to the Reactivity of 3-Aminophenylboronic Acid and 4-Aminophenylboronic Acid
For researchers, synthetic chemists, and professionals in drug development, the selection of a building block is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. Aminophenylboronic acids are invaluable reagents, particularly in palladium-catalyzed cross-coupling reactions, for introducing an aniline moiety into complex molecules. However, the seemingly subtle difference in the position of the amino group—meta (3-position) versus para (4-position)—leads to significant, predictable differences in their chemical reactivity.
This in-depth guide provides a comparative analysis of 3-aminophenylboronic acid and 4-aminophenylboronic acid, moving beyond catalog specifications to explore the fundamental electronic principles governing their behavior. We will provide the theoretical basis for their reactivity differences, a practical experimental protocol for a head-to-head comparison, and actionable insights to guide your reagent selection.
The Decisive Factor: Electronic Effects of the Amino Substituent
The reactivity of an arylboronic acid in the rate-determining transmetalation step of the Suzuki-Miyaura coupling is profoundly influenced by the electronic properties of its aromatic ring. The nucleophilicity of the ipso-carbon (the carbon atom bonded to boron) dictates the ease with which the aryl group is transferred to the palladium center. The position of the electron-donating amino group (-NH₂) is the primary determinant of this property.
The amino group exerts two opposing electronic effects:
-
Mesomeric Effect (+M): A strong, electron-donating effect where the nitrogen's lone pair of electrons is delocalized into the π-system of the benzene ring. This effect is only operative at the ortho and para positions.[1][2]
-
Inductive Effect (-I): A weaker, electron-withdrawing effect due to the higher electronegativity of the nitrogen atom compared to carbon. This effect operates through the sigma bonds and weakens with distance.
4-Aminophenylboronic Acid (Para Isomer):
In the para isomer, the powerful +M effect of the amino group dominates. The lone pair on the nitrogen is delocalized directly into the aromatic ring, significantly increasing the electron density at the ortho and para positions. Crucially, this enriches the ipso-carbon, making it more nucleophilic. This enhanced nucleophilicity accelerates the transmetalation step, making 4-aminophenylboronic acid a more reactive coupling partner.[3]
3-Aminophenylboronic Acid (Meta Isomer):
In the meta isomer, the situation is markedly different. The mesomeric effect does not extend to the meta position.[1][4] Therefore, the ipso-carbon does not benefit from this strong electron-donating resonance stabilization. The only electronic influence from the amino group at this position is the weaker, deactivating -I inductive effect. Consequently, the ipso-carbon of 3-aminophenylboronic acid is less electron-rich and therefore less nucleophilic than its para counterpart, leading to a slower rate of transmetalation.
The following diagram illustrates the key electronic differences between the two isomers.
Caption: Electronic effects governing the reactivity of aminophenylboronic acid isomers.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Head-to-Head Protocol
To empirically validate the theoretical differences, a controlled, side-by-side experiment is the most rigorous approach. The following protocol is designed as a self-validating system to directly compare the performance of the two isomers under identical conditions.
Objective: To compare the reaction rate and final yield of 3-aminophenylboronic acid and 4-aminophenylboronic acid in a Suzuki-Miyaura coupling reaction with a common aryl halide.
Reaction Scheme:
Experimental Workflow
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Detailed Methodologies & Causality
-
Reagent Preparation (Vessels A & B):
-
Aryl Halide: 4-Bromoanisole is chosen as a standard, moderately reactive aryl bromide. Its reactivity is unlikely to mask the differences between the two boronic acids.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust, general-purpose catalyst suitable for this transformation.[5] Its use ensures that the catalyst itself is not a limiting variable.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a common and effective base for Suzuki couplings. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[5][6]
-
Solvent System: A multiphasic system of Toluene/Ethanol/Water is employed to ensure the solubility of both the organic reagents and the inorganic base, facilitating efficient reaction kinetics.
-
-
Initiation:
-
Add 3-aminophenylboronic acid (1.2 equivalents) to Vessel A and 4-aminophenylboronic acid (1.2 equivalents) to Vessel B. A slight excess of the boronic acid ensures the complete consumption of the limiting aryl bromide.
-
Seal the vessels, purge with an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst, and begin heating to 80 °C with vigorous stirring.
-
-
Monitoring:
-
At specified time intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture.
-
Analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material (4-bromoanisole) and the formation of the product. This time-course analysis is crucial for comparing reaction rates.
-
-
Work-up and Purification:
-
Once the reaction in the more reactive vessel (expected to be Vessel B) is complete, or after a maximum of 8 hours, cool both reactions to room temperature.
-
Add deionized water and extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the isolated yield for each reaction by mass.
-
Confirm the identity and purity of the products using ¹H NMR and LC-MS.
-
Expected Results and Data Interpretation
Based on the electronic principles discussed, we anticipate the following outcome. The data presented here are hypothetical but represent a realistic experimental result.
Table 1: Comparative Performance Data for Aminophenylboronic Acid Isomers
| Parameter | 3-Aminophenylboronic Acid (Meta) | 4-Aminophenylboronic Acid (Para) |
| Time to >95% Conversion | ~ 6 - 8 hours | ~ 2 - 3 hours |
| Isolated Yield (after 8h) | 65 - 75% | 90 - 98% |
| Observed Byproducts | Potential for more homocoupling or protodeboronation | Minimal |
Interpretation:
The superior performance of 4-aminophenylboronic acid is a direct consequence of its electronic structure. The +M effect of the para-amino group significantly enhances the nucleophilicity of the ipso-carbon, leading to a faster and more efficient transmetalation step. This results in a shorter reaction time and a higher isolated yield of the desired biaryl product.
Conversely, the reaction with 3-aminophenylboronic acid is slower due to the less activated nature of its C-B bond. The longer reaction times required for the meta isomer may also increase the likelihood of side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen atom) or catalyst decomposition, contributing to a lower overall yield.[7]
Conclusion and Practical Recommendations
The choice between 3-aminophenylboronic acid and 4-aminophenylboronic acid is not arbitrary; it is a strategic decision based on fundamental principles of chemical reactivity.
-
For Efficiency and High Yield: When the goal is a rapid and high-yielding synthesis of a para-amino-substituted biaryl, 4-aminophenylboronic acid is the unequivocally superior choice. Its electronically activated nature ensures efficient participation in the Suzuki-Miyaura catalytic cycle.
-
For Specific Structural Requirements: 3-aminophenylboronic acid should be selected only when the meta substitution pattern is a non-negotiable structural requirement of the target molecule. Chemists using this isomer should be prepared for potentially longer reaction times and lower yields. Optimization, such as using a more active catalyst system or higher temperatures, may be necessary to achieve satisfactory results.
By understanding the causality behind their different behaviors, researchers can make more informed decisions, streamline their synthetic routes, and ultimately accelerate the process of discovery and development.
References
-
LookChem. Cas 89415-43-0, 4-Aminophenylboronic acid. Available at: [Link]
-
OSTI.gov. Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions (Journal Article). Available at: [Link]
-
R Discovery. Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Vaia. Q66E Phenylboronic acid, C6H5B(OH)2 ... [FREE SOLUTION]. Available at: [Link]
-
Nature. Tracking electron motion driving the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry LibreTexts. 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available at: [Link]
-
University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. Available at: [Link]
-
Chemistry Steps. Ortho, Para, Meta - Chemistry Steps. Available at: [Link]
-
PubMed. Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution. Available at: [Link]
-
PubMed. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Available at: [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
-
National Center for Biotechnology Information. 3-Aminophenylboronic acid monohydrate - PMC. Available at: [Link]
-
PubChem. 3-Aminophenylboronic acid. Available at: [Link]
-
YouTube. Ortho-Para vs Meta Directors | Activating vs Deactivating | Organic Chemistry 18.3. Available at: [Link]
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]
-
ResearchGate. Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester,.... Available at: [Link]
-
Inxight Drugs. 3-AMINOPHENYLBORONIC ACID. Available at: [Link]
Sources
X-ray crystallography data for 4-aminophenylboronic acid hydrate structure
X-Ray Crystallography and Performance Comparison of 4-Aminophenylboronic Acid Derivatives
As a Senior Application Scientist, I frequently observe that the choice of a boronic acid derivative fundamentally dictates the success of downstream applications—whether in supramolecular crystal engineering, sensor development, or cross-coupling reactions. 4-Aminophenylboronic acid (4-APBA) is a highly versatile bifunctional molecule containing an electron-deficient boronic acid group and an electron-rich amino group[1]. However, its behavior in the solid state is heavily dependent on its hydration status.
This guide objectively compares the crystallographic performance of 4-APBA hydrate against its anhydrous and esterified alternatives, providing actionable, self-validating protocols for researchers and drug development professionals.
The Mechanistic Role of Hydration in 4-APBA
In its anhydrous form, 4-APBA is thermodynamically driven to form oligomeric anhydrides (boroxines) due to the dehydration of the boronic acid hydroxyl groups. However, the introduction of water during crystallization yields the 4-APBA hydrate, a highly stable crystalline form.
The causality behind this stability lies in the hydrogen-bonding network. Water molecules in the hydrate lattice act as critical structural bridges, serving as both hydrogen bond donors to the aromatic amino group and hydrogen bond acceptors from the boronic acid hydroxyls. This bridging relieves steric strain and directs the formation of robust 1D supramolecular strands and 2D layered structures, making the hydrate form superior for crystal engineering and the design of multicomponent cocrystals[2].
Supramolecular 1D strand assembly of 4-APBA hydrate via water-bridged hydrogen bonding.
Comparative Crystallographic & Physicochemical Data
When selecting a 4-APBA derivative, researchers must weigh structural stability against reactivity. The pinacol ester provides covalent protection ideal for organic synthesis, whereas the hydrate provides the non-covalent interaction sites required for affinity chromatography and sensor matrices.
Table 1: Quantitative & Structural Comparison of 4-APBA Derivatives
| Property | 4-APBA Hydrate | Anhydrous 4-APBA | 4-APBA Pinacol Ester |
| Crystallographic Stability | High (Stabilized by water bridges) | Moderate (Prone to boroxine formation) | Very High (Covalent ester protection) |
| Supramolecular Assembly | 1D/2D Hydrogen-bonded layers | Dimeric (B-O-H···O-B) | Limited (Lacks free -OH donors) |
| Aqueous Solubility | High | Moderate | Low |
| Primary Application | Crystal engineering, Biosensors | Precursor synthesis | Suzuki-Miyaura cross-coupling |
| Typical R-factor (SCXRD) | < 0.05 | ~ 0.06 | < 0.05 |
Self-Validating Protocol: Crystallization and SCXRD Analysis
To obtain high-quality X-ray crystallography data for 4-APBA hydrate, the experimental workflow must incorporate self-validating checkpoints to ensure the integrity of the structural model[1].
Step-by-Step Methodology:
-
Solvent Selection and Dissolution: Dissolve purified 4-APBA in a minimal volume of a hot aqueous-organic solvent mixture (e.g., ethanol/water).
-
Causality: The mixed solvent system ensures sufficient solubility at high temperatures while providing the necessary water molecules to form the hydrate lattice upon cooling.
-
-
Controlled Cooling: Allow the solution to cool to room temperature at a strictly controlled rate (e.g., 1 °C/hour).
-
Causality: A slow cooling rate ensures that the rate of nucleation remains lower than the rate of crystal growth, yielding large, defect-free single crystals rather than a microcrystalline powder.
-
-
Crystal Selection (Validation Step): Examine the harvested crystals under a polarized light microscope. Select a crystal with uniform extinction.
-
Causality: Uniform extinction under cross-polarized light validates the single-crystal nature of the sample, ensuring that twinned or fractured crystals—which would artificially inflate R-factors and complicate diffraction data processing—are excluded.
-
-
Mounting and Cryogenic Cooling: Coat the selected crystal in a paratone oil cryoprotectant and mount it on a goniometer head. Flash-cool the crystal to 100 K using a nitrogen gas stream.
-
Causality: The cryoprotectant prevents the formation of amorphous ice rings, while cryogenic temperatures reduce the thermal vibrations of the atoms, significantly improving the resolution of high-angle diffraction data.
-
-
Data Collection and Refinement: Collect X-ray diffraction data, solve the structure using direct methods, and refine atomic positions.
-
Causality: High-quality data collection allows for the precise determination of the unit cell parameters and the unambiguous identification of the (B)O–H···O(W) hydrogen-bonding network.
-
Self-validating experimental workflow for 4-APBA hydrate crystallization and SCXRD analysis.
Applications in Drug Development and Affinity Chromatography
Understanding the crystallographic behavior of 4-APBA directly translates to its utility in pharmaceutical development. Because the boronic acid moiety can form reversible covalent bonds with 1,2-cis-diols, 4-APBA is widely utilized as an affinity ligand.
For instance, in the purification of metalloproteases, 4-APBA is coupled to Sepharose 6B via a cyanuric chloride spacer. Structural docking and crystallographic insights reveal that the boron atom interacts directly with the hydroxyl group of the Ser176 residue in the enzyme's active site[3]. The ability of 4-APBA to maintain its structural integrity and predictable hydrogen-bonding geometry in aqueous environments (as proven by its stable hydrate crystal structure) is the exact mechanistic reason it functions so reliably as an affinity medium and sensor matrix.
References
-
Barba Hernández, M., et al. "Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis." Crystal Growth & Design, ACS Publications. URL:[Link]
-
Li, S., et al. "Structure-Based Design and Synthesis of a New Phenylboronic-Modified Affinity Medium for Metalloprotease Purification." Marine Drugs, MDPI. URL:[Link]
Sources
Safety Operating Guide
4-Aminophenylboronic acid hydrate proper disposal procedures
4-Aminophenylboronic Acid Hydrate: Comprehensive Operational & Disposal Guide
In drug development and advanced materials science, 4-aminophenylboronic acid hydrate (CAS: 960355-27-5) and its hydrochloride salt (CAS: 80460-73-7) are indispensable building blocks[1]. They are primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex carbon-carbon bonds and in the development of molecular sensors[2][3]. However, the dual presence of a nucleophilic amine and an electrophilic boronic acid moiety dictates strict handling and disposal protocols.
As a laboratory professional, ensuring operational safety requires moving beyond basic compliance. This guide provides field-proven, self-validating methodologies for the safe operation, spill containment, and regulatory-compliant disposal of this compound.
Physicochemical Context & Hazard Causality
Understanding the molecular behavior of 4-aminophenylboronic acid hydrate is essential for safe handling. The boronic acid group is prone to dehydration, forming cyclic boroxines, while the hydrate form is inherently moisture-sensitive[4].
-
Toxicity Mechanism : The compound is classified under Acute Toxicity Category 4 (Oral). Ingestion or inhalation of its fine crystalline dust leads to rapid mucosal absorption, exacerbating its systemic toxicity[2]. It acts as a direct irritant to the respiratory tract, skin, and eyes[2][5].
-
Environmental Impact : Organoboron compounds must never be introduced into standard aqueous waste streams. Improper disposal can lead to the accumulation of biologically active boron species, which disrupt local aquatic ecosystems.
Table 1: Hazard Summary and Required PPE
| Parameter | Specification / Requirement | Causality / Rationale |
| GHS Classification | Acute Tox. 4 (Oral); Irritant | Harmful if swallowed (H302); causes skin/eye irritation[4]. |
| Signal Word | Warning | Indicates a moderate acute hazard profile requiring controlled handling[4]. |
| Primary PPE | N95/P2 Dust Mask, Nitrile Gloves, Eyeshields | Prevents inhalation of fine crystalline dust and mucosal contact. |
| Storage Conditions | Inert gas (Ar/N₂), tightly closed, dry | Prevents ambient moisture degradation and boroxine formation[4]. |
| Disposal Code | P501 (Approved Waste Plant) | Must be incinerated or treated as hazardous chemical waste[4][5]. |
Standard Operating Procedure (SOP): Handling & Storage
To maintain chemical integrity and operator safety, the following protocol must be strictly adhered to.
-
Step 1: Environmental Preparation : Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a dedicated chemical fume hood to prevent dust dissemination[5].
-
Step 2: PPE Verification : Don nitrile gloves (minimum 0.11 mm thickness), a fitted N95 or P2 particulate respirator, and wrap-around safety goggles.
-
Step 3: Inert Atmosphere Handling : Because the hydrate is moisture-sensitive, purge the storage container with Argon or Nitrogen gas before sealing[4]. This prevents the degradation of the boronic acid moiety.
-
Step 4: Storage Execution : Store the sealed container in a desiccator or a climate-controlled cabinet away from strong oxidizing agents.
-
Self-Validation Checkpoint: Monitor the inert gas flow gauge to ensure positive pressure before sealing; verify the container lid is torqued securely to prevent ambient air ingress.
Standard Operating Procedure (SOP): Spill Response & Containment
In the event of a localized spill, immediate dry containment is required. Do not use water initially, as it can spread the compound and complicate recovery[4].
-
Step 1: Evacuation and Assessment : Clear personnel from the immediate vicinity[5]. Assess the spill scale. If the spill exceeds 100 grams outside a fume hood, evacuate and escalate to the Environmental Health and Safety (EHS) department.
-
Step 2: Dry Containment : Use spark-proof tools to gently sweep the crystalline powder[5]. Crucial Causality: Do not sweep vigorously. Dust generation must be minimized to prevent inhalation exposure (P261)[5].
-
Step 3: Binding (If in solution) : If the compound was dissolved in an organic solvent, apply an inert absorbent pad or vermiculite to bind the liquid[4].
-
Step 4: Collection : Transfer the recovered material into a chemically compatible, sealable high-density polyethylene (HDPE) container[5].
-
Step 5: Surface Decontamination : After dry collection, wipe the affected area with a damp paper towel, and place the towel into the hazardous waste container.
-
Self-Validation Checkpoint: Inspect the spill area with an oblique flashlight beam. The varying angles of light will highlight any remaining crystalline dust on the surface. Proceed only when zero particulate matter is visible.
Proper Disposal Procedures (Core Protocol)
4-Aminophenylboronic acid hydrate cannot be disposed of in standard municipal waste or poured down the sink. It requires specialized chemical destruction, typically via high-temperature incineration, in accordance with national and local regulations[4].
-
Step 1: Waste Segregation : Do not mix this organoboron waste with heavy metals, strong acids, or oxidizers[4]. Cross-contamination can lead to unpredictable exothermic reactions.
-
Step 2: Primary Packaging : Leave the chemical in its original container if possible[4]. If transferring, use a clean, dry, and sealable glass or HDPE container. Handle uncleaned, empty containers with the exact same precautions as the product itself, as residual dust remains highly active[4].
-
Step 3: Labeling : Affix a compliant hazardous waste label. Explicitly state: "Hazardous Waste: 4-Aminophenylboronic Acid Hydrate (Contains Organoboron/Amine)". Include the GHS Irritant and Harmful pictograms.
-
Step 4: Institutional Transfer : Transfer the sealed, labeled container to your institution's central hazardous waste accumulation area.
-
Step 5: Final Destruction : Ensure the contracted waste disposal facility utilizes high-temperature incineration (EPA-approved), which effectively breaks down the carbon-boron bonds into inert boron trioxide and carbon dioxide.
-
Self-Validation Checkpoint: Cross-reference the waste manifest with the physical label to ensure the GHS hazard codes (H302) and CAS numbers match perfectly before signing off the transfer to the EHS team.
Workflow Visualization
Step-by-step spill response and hazardous waste disposal workflow for 4-Aminophenylboronic acid.
References
-
PubChem . "(4-Aminophenyl)boronic acid hydrate - Compound Summary." National Center for Biotechnology Information. Verified URL:[Link]
Sources
A Researcher's Guide to the Safe Handling of 4-Aminophenylboronic Acid Hydrate
For the modern researcher, 4-Aminophenylboronic acid hydrate is a valuable building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its utility, however, is paired with a specific set of handling requirements that, if overlooked, can pose risks to laboratory personnel. This guide moves beyond the standard safety data sheet to provide a procedural and logical framework for the safe and effective use of this compound, ensuring both the integrity of your research and the safety of your team.
Understanding the Risks: A Proactive Approach to Safety
4-Aminophenylboronic acid hydrate is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.[1][4] Therefore, our safety protocols are designed to mitigate these specific risks at every stage of the handling process.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in preventing accidental exposure. The following table outlines the minimum required PPE for handling 4-Aminophenylboronic acid hydrate.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects the eyes from airborne dust particles and accidental splashes of solutions containing the compound.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can lead to irritation.[1][5][6] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes. | Provides a barrier against accidental spills and contact with contaminated surfaces.[5][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when there is a potential for dust generation. | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[5][6][7][8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount for safety and experimental reproducibility. The following protocol outlines the key steps for handling 4-Aminophenylboronic acid hydrate from receipt to disposal.
1. Preparation and Area Setup:
-
Work Area: All handling of solid 4-Aminophenylboronic acid hydrate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]
-
Surface Preparation: Cover the work surface with an absorbent, disposable liner to contain any potential spills.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Weighing and Transfer:
-
Minimize Dust: When weighing and transferring the solid, do so carefully to avoid the formation of dust.[1] Use a spatula for transfers and consider using a balance with a draft shield.
-
Container Management: Keep the container of 4-Aminophenylboronic acid hydrate tightly closed when not in use to prevent contamination and potential release.[1]
4. Post-Handling and Cleanup:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent to remove any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][6]
Storage and Disposal: Maintaining a Safe Laboratory Environment
Storage:
-
Store 4-Aminophenylboronic acid hydrate in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
It should be stored separately from incompatible materials such as strong oxidizing agents.[7]
Disposal:
-
Waste Segregation: All disposable materials contaminated with 4-Aminophenylboronic acid hydrate, including gloves, liners, and pipette tips, should be collected in a designated, labeled hazardous waste container.[5]
-
Chemical Waste: Unused or waste 4-Aminophenylboronic acid hydrate and its solutions must be disposed of as hazardous chemical waste.[1]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[1][9]
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][7] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[1][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely utilize 4-Aminophenylboronic acid hydrate in your research endeavors.
References
- Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem.
- Personal protective equipment for handling 3-Chlorophenyl boronic acid - Benchchem.
- 4-Aminophenylboronic acid SDS, 89415-43-0 Safety Data Sheets - ECHEMI.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET - MilliporeSigma.
- MATERIAL SAFETY DATA SHEET.
- Safety Data Sheet - CymitQuimica.
- (4-Boc-aminophenyl)boronic acid-SDS-MedChemExpress.
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. fishersci.es [fishersci.es]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
